DL-Proline-d7 Hydrochloride
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Overview
Description
DL-Proline-d7 Hydrochloride is a deuterated form of DL-Proline, an amino acid derivative. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of this compound is C5H2D7NO2•HCl, and it has a molecular weight of 158.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The racemization process involves the use of proline racemase, an enzyme that converts L-Proline to DL-Proline . The deuteration process typically involves the exchange of hydrogen atoms with deuterium in the presence of deuterated reagents.
Industrial Production Methods
Industrial production of DL-Proline-d7 Hydrochloride involves large-scale racemization and deuteration processes. The racemization is carried out using engineered microorganisms expressing proline racemase, while the deuteration is achieved using deuterated solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
DL-Proline-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated derivatives of proline.
Reduction: Reduction reactions can convert this compound to other deuterated amino acids.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the deuterated compound .
Major Products
The major products formed from these reactions include various deuterated derivatives of proline, which are useful in scientific research and industrial applications .
Scientific Research Applications
DL-Proline-d7 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of DL-Proline-d7 Hydrochloride involves its incorporation into biological systems where it mimics the behavior of non-deuterated proline. The deuterium atoms provide a unique labeling that allows researchers to trace the compound’s interactions and transformations within the system. The molecular targets and pathways involved include proline transporters, enzymes involved in proline metabolism, and various cellular pathways that utilize proline .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to DL-Proline-d7 Hydrochloride include:
L-Proline: A naturally occurring amino acid with similar structural properties but without deuterium labeling.
D-Proline: An isomer of L-Proline with different stereochemistry.
L-Azetidine-2-carboxylic acid: A proline analogue with a different ring structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracing in metabolic and pharmacokinetic studies. This makes this compound a valuable tool in various scientific and industrial fields .
Properties
Molecular Formula |
C5H10ClNO2 |
---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
2,3,3,4,4,5,5-heptadeuteriopyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/i1D2,2D2,3D2,4D; |
InChI Key |
UAGFTQCWTTYZKO-HVAXMCRXSA-N |
Isomeric SMILES |
[2H]C1(C(C(NC1([2H])[2H])([2H])C(=O)O)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CC(NC1)C(=O)O.Cl |
Origin of Product |
United States |
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